molecular formula C25H20ClFN2O4S B2657387 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 866729-25-1

2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2657387
CAS No.: 866729-25-1
M. Wt: 498.95
InChI Key: VGIVZCJMBGFIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide is a quinoline-based acetamide derivative with a 4-fluorobenzenesulfonyl substituent at position 3, a chlorine atom at position 6 of the quinoline core, and an N-(4-ethylphenyl)acetamide side chain. The fluorine atom on the benzenesulfonyl group may enhance metabolic stability and binding affinity due to its electronegativity and small size .

Properties

IUPAC Name

2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN2O4S/c1-2-16-3-8-19(9-4-16)28-24(30)15-29-14-23(25(31)21-13-17(26)5-12-22(21)29)34(32,33)20-10-6-18(27)7-11-20/h3-14H,2,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIVZCJMBGFIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chloro and fluorobenzenesulfonyl groups. The final step involves the acylation of the quinoline derivative with N-(4-ethylphenyl)acetamide under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The chloro and fluorobenzenesulfonyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and substituted quinoline compounds with various functional groups.

Scientific Research Applications

2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide has several

Biological Activity

The compound 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide (CAS Number: 895652-65-0) is a synthetic derivative of quinoline, characterized by its complex structure that includes various functional groups such as chloro and fluorobenzenesulfonyl. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly as an antibacterial agent.

Chemical Structure

The molecular formula for this compound is C25H20ClFN2O4SC_{25}H_{20}ClFN_2O_4S, with a molecular weight of 498.95 g/mol. Its structural features include:

  • A quinoline core
  • A chloro substituent at the 6-position
  • A sulfonyl group attached to a fluorobenzene
  • An acetamide moiety

These features contribute to its biological activity and pharmacological potential.

Biological Activity Overview

Preliminary studies indicate that This compound exhibits significant antibacterial properties. The mechanisms through which it operates are believed to involve:

  • Enzyme Interaction : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, such as penicillin-binding proteins (PBPs). The presence of the chloro atom enhances binding affinity, thereby increasing efficacy against certain bacterial strains.
  • Molecular Docking Studies : Computational analyses suggest that the compound has favorable binding energies with target sites, indicating strong interactions that could be exploited for therapeutic purposes.

Antibacterial Activity

In vitro studies have demonstrated that this compound possesses notable activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative strains. For instance, it has shown effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results suggest that the compound could be developed as a potential treatment for infections caused by antibiotic-resistant bacteria.

Structure-Activity Relationship (SAR)

The unique structural components of the compound facilitate diverse interactions with biological targets. Modifications to the quinoline core or substituents can lead to variations in biological activity. For example, altering the position or type of halogen substituents may enhance potency or broaden the spectrum of antibacterial activity.

Comparison with Similar Compounds

Structural Analogues with Modified Sulfonyl Groups

  • Compound A (): 2-{3-[(4-Chlorophenyl)sulfonyl]-6-ethyl-4-oxo-1(4H)-quinolinyl}-N-(3-methylphenyl)acetamide Key Differences:
  • Sulfonyl group: 4-chlorophenyl vs. 4-fluorobenzenesulfonyl.
  • Quinoline substituent: 6-ethyl vs. 6-chloro.
  • Acetamide side chain: 3-methylphenyl vs. 4-ethylphenyl. The 6-ethyl substituent on the quinoline core could increase lipophilicity compared to 6-chloro, affecting solubility .
  • Compound B (): 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Key Differences:
  • Sulfonyl group: Unsubstituted benzene vs. 4-fluorobenzenesulfonyl.
  • Acetamide side chain: 4-chlorophenyl vs. 4-ethylphenyl.
    • Implications:

      The absence of a fluorine substituent on the sulfonyl group may reduce metabolic stability. The 4-chlorophenyl acetamide side chain could exhibit steric and electronic differences compared to the 4-ethylphenyl group, influencing binding specificity .

Analogues with Different Core Structures

  • Compound C (): (E)-2-(5-Fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Key Differences:
  • Core structure: Indolin-3-ylidene vs. dihydroquinoline.
  • Substituents: 4-nitrobenzyl and quinolin-6-yl vs. 4-ethylphenyl. Implications: The indolinone core and nitro group may confer distinct electronic properties and redox sensitivity compared to the quinoline-based target compound.

Functional Group Variations

  • Compound D (): 2-[(6-Chloro-2-Oxo-4-Phenyl-1,2-Dihydroquinolin-3-yl)Sulfanyl]-N-(4-Ethoxyphenyl)Acetamide Key Differences:
  • Functional group: Sulfanyl (C–S) vs. sulfonyl (C–SO₂).
  • Substituents: 4-ethoxyphenyl vs. 4-ethylphenyl.
    • Implications:

      The sulfanyl group is less electron-withdrawing than sulfonyl, which may reduce stability or alter binding kinetics. The ethoxy group on the phenyl ring could enhance solubility but reduce membrane permeability compared to ethyl .

Data Tables

Table 1: Structural and Activity Comparison of Analogues

Compound ID Sulfonyl/Other Group Quinoline Substituent Acetamide Substituent Molecular Formula Activity (IC₅₀, µM) Source
Target 4-Fluorobenzenesulfonyl 6-Cl 4-Ethylphenyl C₂₅H₂₀ClFN₂O₄S N/A
Compound A 4-Chlorobenzenesulfonyl 6-Ethyl 3-Methylphenyl C₂₆H₂₄ClN₂O₄S N/A
Compound B Benzenesulfonyl 6-Ethyl 4-Chlorophenyl C₂₅H₂₂ClN₂O₄S N/A
Compound C Quinolin-6-yl C₂₆H₁₇FN₄O₃ 5.928
Compound D Sulfanyl 6-Cl, 4-Phenyl 4-Ethoxyphenyl C₂₅H₂₁ClN₂O₃S N/A

Research Findings

Halogen Effects on Sulfonyl Groups:
Fluorine on the benzenesulfonyl group (target compound) likely enhances metabolic stability and target affinity compared to chlorine (Compound A) or unsubstituted benzene (Compound B) due to its strong electron-withdrawing nature .

Acetamide Side Chain Modifications:
The 4-ethylphenyl group in the target compound balances lipophilicity and steric bulk, whereas 4-chlorophenyl (Compound B) or 4-ethoxyphenyl (Compound D) may alter pharmacokinetic profiles .

Functional Group Variations: Sulfonyl groups (target compound, Compounds A/B) generally improve stability and binding compared to sulfanyl (Compound D), which is more prone to oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.